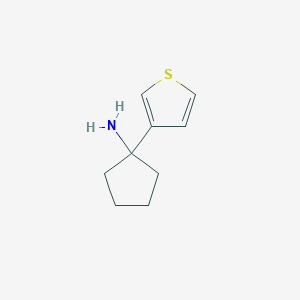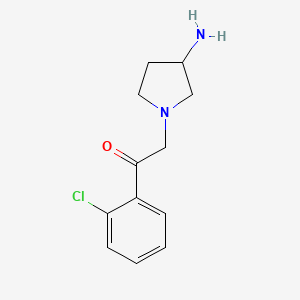
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
説明
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, abbreviated as 2-APCPE, is a synthetic compound that has been used in research for a variety of applications. It has a wide range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. Its ability to interact with various receptors, including NMDA, AMPA, and GABA receptors, makes it a potential therapeutic agent for a variety of diseases and disorders.
科学的研究の応用
Antibacterial Agent Synthesis
One significant application of this compound is in the synthesis of potent antibacterial agents. For example, its use in the asymmetric synthesis of quinolonecarboxylic acid class of antibacterial agents has been documented. A specific compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, shows improved activity against aerobic and anaerobic bacteria compared to its racemic counterpart, and has enhanced in vivo efficacy in a Pseudomonas aeruginosa mouse protection model (Rosen et al., 1988).
Electrooptic Film Fabrication
The compound is also relevant in the field of electrooptics, particularly in the fabrication of electrooptic films. Dibranched, heterocyclic "push-pull" chromophores, which include structures similar to the compound , have been synthesized and characterized. These chromophores show potential in creating chromophore monolayers with significant implications for film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Synthesis of Drosophila Nicotinic Receptor Probes
Another application is in the synthesis of probes for Drosophila nicotinic receptors. Alpha-nitro ketone intermediates, related to this compound, have been used to create 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which are essential for studying the interaction between Drosophila neonicotinoid-nicotinic acetylcholine receptors (Zhang et al., 2004).
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)8-15-6-5-9(14)7-15/h1-4,9H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJZIVBEUNDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




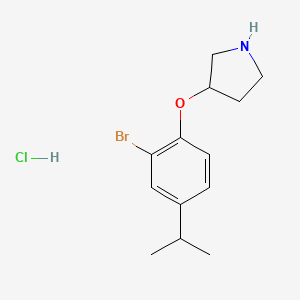
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
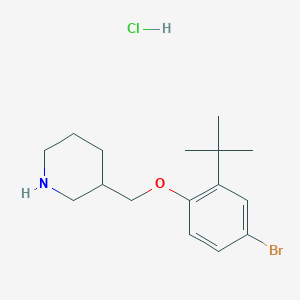
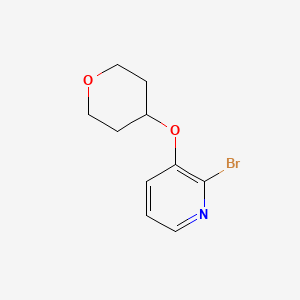
![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)


![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
